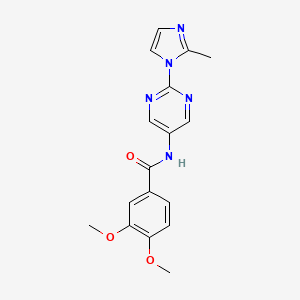

3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide, also known as MI-773, is a small molecule inhibitor that has shown potential in cancer therapy. It is a member of the benzamide class of compounds and inhibits the activity of the transcription factor MDM2, which is involved in the regulation of the tumor suppressor protein p53.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The research demonstrates innovative approaches to synthesizing heterocyclic compounds derived from benzodifuranyl and pyrimidines. For example, a study by Abu-Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds with anti-inflammatory and analgesic activities. These compounds, including various pyrimidine derivatives, were synthesized with a focus on inhibiting cyclooxygenase enzymes (COX-1/COX-2), displaying significant biological activities compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Antibacterial Activities

The design and synthesis of pyrimidine derivatives have been explored for their potential in treating various diseases. Maheswaran et al. (2012) developed a series of benzimidazole and pyrimidine derivatives, which showed mild to moderate antibacterial and antioxidant activities. These compounds were synthesized by reacting substituted cyanopyridine derivatives, indicating their utility in developing new therapeutic agents (Maheswaran et al., 2012).

DNA Binding and Gene Expression Control

Polyamides containing pyrrole and imidazole rings, such as those studied by Chavda et al. (2010), have been investigated for their ability to bind specific DNA sequences in the minor groove, controlling gene expression. These compounds could potentially be used as medicinal agents for treating diseases, including cancer, by targeting specific DNA sequences and modulating gene expression (Chavda et al., 2010).

Inhibition of Human Rhinovirus

Hamdouchi et al. (1999) designed and synthesized a series of imidazo[1,2-a]pyridines for testing as antirhinovirus agents. Their work highlighted the stereospecific synthesis of these compounds and their potential as therapeutic agents against rhinovirus infections, which are a common cause of the common cold (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).

properties

IUPAC Name |

3,4-dimethoxy-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-11-18-6-7-22(11)17-19-9-13(10-20-17)21-16(23)12-4-5-14(24-2)15(8-12)25-3/h4-10H,1-3H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYAQRBYHHUYIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2374802.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2374810.png)

![8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2374811.png)

![N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide](/img/structure/B2374814.png)

![1-Bromo-3-[3-(methylsulfonyl)benzyl]benzene](/img/structure/B2374817.png)

![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide](/img/structure/B2374819.png)

![N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374820.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2374822.png)